![molecular formula C9H6Cl2N4O3 B180208 2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one CAS No. 100563-34-6](/img/structure/B180208.png)
2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one
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Overview
Description
2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one, commonly known as DNT, is a heterocyclic organic compound that is widely used in scientific research. DNT is a versatile compound due to its unique properties and is used in a variety of applications, including synthesis, drug development, and biochemistry.
Scientific Research Applications
DNT is used in a variety of scientific research applications. It has been used in the synthesis of various drugs and in the development of new drugs. DNT has also been used to study the biochemical and physiological effects of various compounds and to study the mechanisms of action of various drugs. In addition, DNT has been used in the synthesis of various polymers and in the development of new materials.
Mechanism of Action
The mechanism of action of DNT is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and other molecules. It is also believed to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
DNT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, DNT has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
DNT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study the biochemical and physiological effects of various compounds. However, there are some limitations to its use in laboratory experiments. DNT is not very stable and can degrade over time, making it difficult to store for long periods of time. In addition, it is difficult to measure the exact concentration of DNT in a sample, making it difficult to accurately measure its effects.
Future Directions
There are several potential future directions for DNT research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its potential applications in drug development and material synthesis. Additionally, further research could be conducted to improve the stability of DNT and to develop methods for more accurately measuring its effects. Finally, further research could be conducted to investigate its potential toxicity and to develop methods for safely using DNT in laboratory experiments.
Synthesis Methods
DNT is synthesized through a multi-step process. The first step is the condensation of 2,4-dichloro-5-nitrophenol with 1,2-dihydro-5-methyl-3H-1,2,4-triazole-3-one in an aqueous solution. This reaction is catalyzed by an acid, such as sulfuric acid, and the resulting product is an intermediate that can be further reacted to form DNT. The intermediate is then reacted with an aqueous solution of sodium hydroxide to form the final product, DNT.
properties
IUPAC Name |
2-(2,4-dichloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3/c1-4-12-9(16)14(13-4)7-3-8(15(17)18)6(11)2-5(7)10/h2-3H,1H3,(H,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWWCIZMOEWAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543834 |
Source
|
Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-5-nitrophenyl)-1,2-dihydro-5-methyl-3H-1,2,4-triazol-3-one | |
CAS RN |
100563-34-6 |
Source
|
Record name | 2-(2,4-Dichloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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